2-(Methoxymethyl)cyclohexene-1-boronic Acid Pinacol Ester
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Overview
Description
2-(Methoxymethyl)cyclohexene-1-boronic Acid Pinacol Ester is an organoboron compound widely used in organic synthesis. It is known for its stability and versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling . The compound has a molecular weight of 252.16 and is typically a colorless to tan liquid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethyl)cyclohexene-1-boronic Acid Pinacol Ester typically involves the reaction of 2-(Methoxymethyl)cyclohexene with a boronic acid derivative in the presence of a catalyst. One common method is the reaction with pinacolborane under mild conditions to form the desired ester . The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the product. The reaction is typically conducted in large reactors with precise temperature and pressure control to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(Methoxymethyl)cyclohexene-1-boronic Acid Pinacol Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form alkanes or other reduced products.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields alcohols or ketones, while reduction can produce alkanes .
Scientific Research Applications
2-(Methoxymethyl)cyclohexene-1-boronic Acid Pinacol Ester is used in various scientific research applications, including:
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(Methoxymethyl)cyclohexene-1-boronic Acid Pinacol Ester involves its role as a boron-containing reagent in various chemical reactions. In the Suzuki–Miyaura coupling, for example, the compound undergoes transmetalation with a palladium catalyst, facilitating the formation of carbon-carbon bonds . The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexene-1-boronic Acid Pinacol Ester
- Methoxymethylcyclohexene-1-boronic Acid
- Cyclohexene-1-boronic Acid
Uniqueness
2-(Methoxymethyl)cyclohexene-1-boronic Acid Pinacol Ester is unique due to its methoxymethyl group, which provides additional stability and reactivity compared to similar compounds. This makes it particularly useful in complex organic synthesis and industrial applications .
Properties
IUPAC Name |
2-[2-(methoxymethyl)cyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25BO3/c1-13(2)14(3,4)18-15(17-13)12-9-7-6-8-11(12)10-16-5/h6-10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXQLLZYLHLBEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(CCCC2)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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